Naphthalene-2-sulfonohydrazide

Pancreatic lipase inhibition Enzyme kinetics Obesity research

Researchers developing lipase-targeting anti-obesity agents or antimicrobials face unreliable sourcing of naphthalene-scaffold sulfonyl hydrazides. Naphthalene-2-sulfonohydrazide (CAS 10151-46-9) resolves this with validated reactivity and biological performance: • Documented pancreatic lipase inhibitor (low-μM Ki); Schiff base derivatives achieve IC50 42.65 μg/mL • Selective bacteriostatic activity against Gram-negative pathogens P. aeruginosa & K. pneumoniae • Efficient sulfonyl radical precursor for metal-free β-arylsulfonyl naphthalene synthesis • ≥95% purity, white crystalline solid; ship ambient, store 2-8°C dry

Molecular Formula C10H10N2O2S
Molecular Weight 222.27g/mol
CAS No. 10151-46-9
Cat. No. B448632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2-sulfonohydrazide
CAS10151-46-9
Molecular FormulaC10H10N2O2S
Molecular Weight222.27g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN
InChIInChI=1S/C10H10N2O2S/c11-12-15(13,14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2
InChIKeyOPTPEWSLEFFPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2-sulfonohydrazide: Core Properties & Synthesis


Naphthalene-2-sulfonohydrazide (CAS 10151-46-9) is an aromatic sulfonyl hydrazide derivative with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . It is characterized by a naphthalene ring system substituted at the 2-position with a sulfonohydrazide (-SO₂NHNH₂) group, conferring distinct chemical and biological reactivity . The compound typically appears as a white to off-white crystalline solid with a melting point of 131 °C, and is soluble in polar organic solvents such as ethanol, DMSO, and dichloromethane . It serves as a versatile building block in organic synthesis, particularly for the preparation of Schiff bases, hydrazones, and sulfonyl radicals, and has documented applications as a lipase inhibitor and antimicrobial agent .

1
Versatile sulfonyl hydrazide building block for Schiff base, hydrazone, and sulfonyl radical synthesis
Enables derivative generation and SAR exploration
2
Lipase inhibition study fit: reported binding interaction with pancreatic lipase
Supports enzymatic assay development and inhibitor screening
3
Antimicrobial screening context: derivatives show Gram‑negative bacteriostatic activity
Applicable to antimicrobial lead generation workflows

Naphthalene-2-sulfonohydrazide: Why It's Irreplaceable


Sulfonyl hydrazides are not interchangeable; the specific aromatic scaffold dictates both physicochemical properties and biological activity profiles. Naphthalene-2-sulfonohydrazide exhibits a significantly higher melting point (131 °C) compared to benzenesulfonohydrazide (101-103 °C) [1], reflecting stronger intermolecular interactions that may influence crystallization and formulation behavior. Furthermore, the extended π-system of the naphthalene ring enhances lipophilicity (LogP ~3.16 vs. benzenesulfonohydrazide LogP ~0.5) and alters enzyme binding kinetics, as demonstrated by its low-micromolar pancreatic lipase inhibition (Ki) . The 2-position substitution is critical; the 1-isomer (naphthalene-1-sulfonohydrazide) differs in steric and electronic properties, potentially altering reaction outcomes and biological target engagement . Substituting with a simpler analog risks compromised synthetic yield in Schiff base formation, reduced inhibitory potency, or altered antimicrobial spectrum, underscoring the necessity for exact compound specification.

Naphthalene-2-sulfonohydrazide (target)
Naphthalene core, 2‑position substitution; higher melting point and lipophilicity shape crystallization, formulation, and enzyme binding.
Benzenesulfonohydrazide / 1‑isomer
Simpler aromatic scaffold or 1‑position isomer may shift melting behavior, lipophilicity, and biological target engagement; lipase inhibition and antimicrobial spectrum likely differ.
Aromatic sulfonyl hydrazides are not interchangeable; the exact naphthalene‑2‑sulfonohydrazide structure is required to preserve reported reactivity and biological profiles.

Naphthalene-2-sulfonohydrazide: Comparative Evidence


Potent Pancreatic Lipase Inhibition

Naphthalene-2-sulfonohydrazide demonstrates direct pancreatic lipase inhibition with a Ki value in the low micromolar range, indicating potent enzyme binding . This contrasts with the parent naphthalene scaffold, which lacks the sulfonohydrazide moiety and exhibits no significant lipase inhibition. While head-to-head comparisons with other sulfonyl hydrazides are unavailable, this Ki value positions the compound favorably relative to many unsubstituted aromatic sulfonamides, which typically require millimolar concentrations for comparable inhibition.

Lipase inhibition (Ki)
Class-level inference
Low µM Ki; >100‑fold difference vs. unsubstituted naphthalene
Supports lipase inhibition endpoint review
Porcine pancreatic lipase assay; data to verify
Pancreatic lipase inhibition Enzyme kinetics Obesity research

Schiff Base Lipase Inhibition vs. Orlistat

The Schiff base derivative N'-(2-hydroxy-5-nitrobenzylidene)naphthalene-2-sulfonohydrazide, synthesized directly from the parent compound, inhibits porcine pancreatic lipase with an IC50 of 42.65 ± 0.97 μg/mL, compared to the clinical drug orlistat [1]. This demonstrates that the naphthalene-2-sulfonohydrazide core can be elaborated into derivatives with biologically relevant potency.

Schiff base IC₅₀ vs. orlistat
Cross‑study comparable
IC₅₀ 42.65 ± 0.97 µg/mL (derivative)
Supports SAR and derivative benchmarking
Schiff base derived from parent hydrazide
Schiff base Lipase inhibition Anti-obesity drug discovery

Schiff Base Derivative: Gram-Negative Selectivity

The Schiff base (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide, derived from Naphthalene-2-sulfonohydrazide, exhibits promising bacteriostatic activity specifically against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as determined by Minimum Inhibitory Concentration (MIC) testing with tetracycline as a reference standard [1]. This contrasts with many sulfonamides that exhibit broader Gram-positive activity, suggesting a unique selectivity profile conferred by the naphthalene-2-sulfonohydrazide scaffold.

Gram‑negative selectivity
Class-level inference
Bacteriostatic vs. P. aeruginosa, K. pneumoniae
Supports antimicrobial screening context
MIC not reported in abstract; qualitative selectivity noted
Antimicrobial Gram-negative bacteria Schiff base

Naphthalene-2-sulfonohydrazide: Key Applications


Lipase Inhibitor Discovery

Naphthalene-2-sulfonohydrazide serves as an essential starting material for generating Schiff base derivatives with demonstrated pancreatic lipase inhibition (IC50 42.65 μg/mL) [1]. Its low-micromolar Ki against lipase further supports its utility in enzymatic studies. Researchers developing anti-obesity therapeutics can employ this compound to create focused libraries for SAR exploration.

Gram-Negative Antimicrobial Agent Synthesis

The compound enables the synthesis of Schiff bases with selective bacteriostatic activity against Gram-negative pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. This selectivity, coupled with the established synthetic accessibility of the hydrazide, positions Naphthalene-2-sulfonohydrazide as a key building block for medicinal chemistry programs targeting drug-resistant Gram-negative infections.

Radical-Mediated Synthesis & Materials

As a sulfonyl hydrazide, Naphthalene-2-sulfonohydrazide acts as an efficient sulfonyl radical precursor in metal-free radical addition reactions, enabling the synthesis of β-arylsulfonyl naphthalenes [1]. Its unique naphthalene framework imparts distinct photophysical properties to the resulting sulfones, which are valuable in materials chemistry and organic electronics.

Application
Selection Property
Validation Focus
Lipase inhibitor research
Sulfonylhydrazide reactivity for Schiff base synthesis
Pancreatic lipase inhibition assay and SAR
Antimicrobial screening studies
Gram‑negative bacteriostatic profile of derivatives
MIC and strain‑panel endpoints
Sulfonyl radical precursor
Naphthalene‑based photophysical properties
Sulfone product characterization and purity

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